6-Benzyl-2-oxo-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-3-carboxylic acid hydrochloride 6-Benzyl-2-oxo-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-3-carboxylic acid hydrochloride
Brand Name: Vulcanchem
CAS No.: 156363-99-4
VCID: VC8244380
InChI: InChI=1S/C16H16N2O3.ClH/c19-15-13(16(20)21)8-12-10-18(7-6-14(12)17-15)9-11-4-2-1-3-5-11;/h1-5,8H,6-7,9-10H2,(H,17,19)(H,20,21);1H
SMILES: C1CN(CC2=C1NC(=O)C(=C2)C(=O)O)CC3=CC=CC=C3.Cl
Molecular Formula: C16H17ClN2O3
Molecular Weight: 320.77

6-Benzyl-2-oxo-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-3-carboxylic acid hydrochloride

CAS No.: 156363-99-4

Cat. No.: VC8244380

Molecular Formula: C16H17ClN2O3

Molecular Weight: 320.77

* For research use only. Not for human or veterinary use.

6-Benzyl-2-oxo-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-3-carboxylic acid hydrochloride - 156363-99-4

Specification

CAS No. 156363-99-4
Molecular Formula C16H17ClN2O3
Molecular Weight 320.77
IUPAC Name 6-benzyl-2-oxo-1,5,7,8-tetrahydro-1,6-naphthyridine-3-carboxylic acid;hydrochloride
Standard InChI InChI=1S/C16H16N2O3.ClH/c19-15-13(16(20)21)8-12-10-18(7-6-14(12)17-15)9-11-4-2-1-3-5-11;/h1-5,8H,6-7,9-10H2,(H,17,19)(H,20,21);1H
Standard InChI Key PGKZKBRUSULAQM-UHFFFAOYSA-N
SMILES C1CN(CC2=C1NC(=O)C(=C2)C(=O)O)CC3=CC=CC=C3.Cl
Canonical SMILES C1CN(CC2=C1NC(=O)C(=C2)C(=O)O)CC3=CC=CC=C3.Cl

Introduction

Chemical Identity and Structural Features

Molecular and Structural Characteristics

The compound has the molecular formula C₁₆H₁₇ClN₂O₃ and a molecular weight of 320.77 g/mol . Its IUPAC name, 6-benzyl-2-oxo-1,5,7,8-tetrahydro-1,6-naphthyridine-3-carboxylic acid hydrochloride, reflects the following structural attributes:

  • A 1,6-naphthyridine core with partial saturation at positions 1, 2, 5, 6, 7, and 8.

  • A benzyl group at position 6, contributing steric bulk and potential pharmacological modulation.

  • A keto group at position 2 and a carboxylic acid at position 3, forming a hydrochloride salt for enhanced solubility .

The canonical SMILES representation is C1CN(CC2=C1NC(=O)C(=C2)C(=O)O)CC3=CC=CC=C3.Cl, and the InChIKey is PGKZKBRUSULAQM-UHFFFAOYSA-N.

Synthesis and Optimization Strategies

General Synthetic Pathway

The synthesis involves multi-step reactions, as outlined below :

  • Naphthyridine Precursor Preparation: Cyclization of substituted pyridine derivatives to form the 1,6-naphthyridine core.

  • Benzylation: Introduction of the benzyl group via alkylation or nucleophilic aromatic substitution.

  • Carboxylation: Functionalization at position 3 using carboxylating agents (e.g., CO₂ under basic conditions).

  • Salt Formation: Treatment with hydrochloric acid to yield the hydrochloride salt.

Key Reaction Conditions:

  • Benzylation requires elevated temperatures (75–85°C) and catalysts like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) .

  • Steric hindrance from the benzyl group slows rearrangement kinetics, necessitating prolonged reaction times (up to 15 hours) .

Challenges and Modifications

  • Steric Effects: The benzyl substituent impedes nucleophilic attack at position 6, reducing reaction efficiency. This is mitigated by using polar aprotic solvents (e.g., DMF) and excess reagents .

  • Byproduct Formation: Competing pathways may yield oxadiazole derivatives, necessitating careful purification .

Physicochemical Properties

Solubility and Stability

  • Solubility: As a hydrochloride salt, the compound exhibits moderate solubility in polar solvents (e.g., water, methanol) but limited solubility in non-polar media .

  • Stability: Stable under ambient conditions but susceptible to hydrolysis in acidic/basic environments due to the labile keto group .

SupplierLocationPurityPrice Range
Amadis Chemical Company LtdChina>95%$200–$500/g

Note: Custom synthesis services are available for bulk quantities .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator